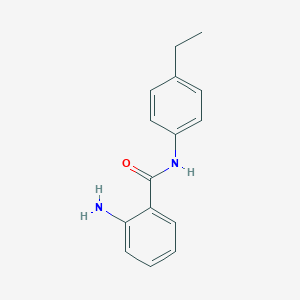
(2-Cyclopropylthiazol-4-yl)methanol
説明
科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “(2-Cyclopropylthiazol-4-yl)methanol”, focusing on its potential based on the general properties of thiazoles and similar compounds:
Antitumor and Cytotoxic Activity
Thiazoles have been studied for their potential in treating various cancers. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” could be researched for similar applications .
Antimicrobial and Antifungal Properties
Compounds with a thiazole ring have shown effectiveness against bacterial and fungal infections. This indicates that “(2-Cyclopropylthiazol-4-yl)methanol” may serve as a scaffold for developing new antimicrobial and antifungal agents .
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have been associated with reducing inflammation and pain, which could make “(2-Cyclopropylthiazol-4-yl)methanol” a candidate for creating new anti-inflammatory and analgesic drugs .
Neuroprotective Applications
Some thiazoles are known to have neuroprotective effects, suggesting that “(2-Cyclopropylthiazol-4-yl)methanol” might be useful in the development of treatments for neurodegenerative diseases .
Antiviral Activity
Thiazole compounds have been explored for their antiviral properties, indicating that “(2-Cyclopropylthiazol-4-yl)methanol” could potentially be used in antiviral drug research .
Diuretic Properties
Thiazoles can act as diuretics, aiding in the removal of excess fluids from the body. This suggests another possible research application for “(2-Cyclopropylthiazol-4-yl)methanol” .
Anticonvulsant Potential
Research has shown that thiazole derivatives can serve as anticonvulsants, which means “(2-Cyclopropylthiazol-4-yl)methanol” might be investigated for use in seizure disorders .
Synthesis and Chemical Analysis
作用機序
Target of Action
(2-Cyclopropylthiazol-4-yl)methanol is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .
特性
IUPAC Name |
(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWKFTDGZIIVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602207 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylthiazol-4-yl)methanol | |
CAS RN |
135207-09-9 | |
| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
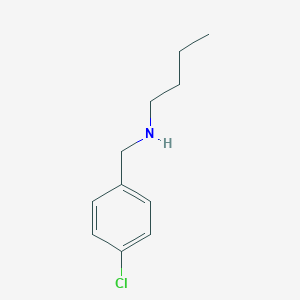
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)


![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
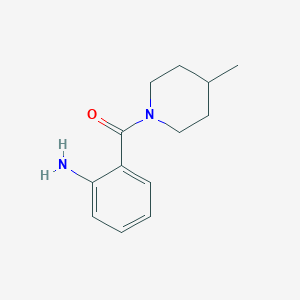
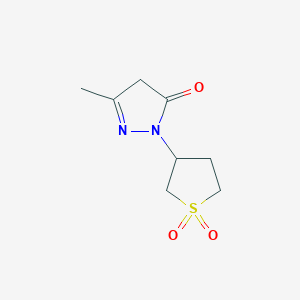
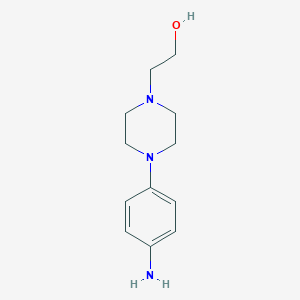
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
